molecular formula C14H18N4O B2628394 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 300701-37-5

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2628394
CAS No.: 300701-37-5
M. Wt: 258.325
InChI Key: PJOYQZXEFLKWFB-UHFFFAOYSA-N
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Description

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyrazole family. These compounds are known for their diverse biological activities and structural significance. The unique structure of this compound, which includes fused pyran and pyrazole rings, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a four-component reaction. This reaction includes hydrazine hydrate, ethyl acetoacetate, cyclohexyl aldehyde, and malononitrile. The reaction is often carried out under solvent-free conditions using a catalyst such as titanium dioxide nano-sized particles . The process is efficient, yielding high purity products with minimal environmental impact.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as the human Chk1 kinase enzyme . This inhibition can lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-cyclohexyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart is its cyclohexyl group, which can influence its biological activity and chemical reactivity. This structural variation allows for unique interactions with biological targets and can lead to different pharmacological profiles compared to its analogs.

Properties

IUPAC Name

6-amino-4-cyclohexyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-8-11-12(9-5-3-2-4-6-9)10(7-15)13(16)19-14(11)18-17-8/h9,12H,2-6,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOYQZXEFLKWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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